N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
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Overview
Description
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound that belongs to the class of benzothiazoles and thiazoles This compound is characterized by its unique structure, which includes an ethoxy group attached to a benzothiazole ring and a phenylcarbamoyl group linked to a thiazole ring
Preparation Methods
The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with 3-methoxy-2-hydroxybenzaldehyde to form an intermediate Schiff base ligand. This intermediate is then reacted with 2-[(phenylcarbamoyl)amino]-1,3-thiazole-4-yl acetic acid under specific conditions to yield the final product . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reaction.
Chemical Reactions Analysis
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity and fluorescence.
Biological Research: The compound is used in biological studies to understand its interactions with different biomolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it can inhibit the activity of microbial enzymes, resulting in antimicrobial effects. In cancer cells, the compound may interfere with signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE can be compared with other similar compounds, such as:
N-(6-ethoxy-1,3-benzothiazol-2-yl)nicotinamide: This compound shares the benzothiazole core but differs in its functional groups, leading to different chemical and biological properties.
N-(6-ethoxy-1,3-benzothiazol-2-yl)butanamide: Another similar compound with variations in the side chains, affecting its reactivity and applications. The uniqueness of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-2-{2-[(PHENYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19N5O3S2 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19N5O3S2/c1-2-29-15-8-9-16-17(11-15)31-21(24-16)25-18(27)10-14-12-30-20(23-14)26-19(28)22-13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,24,25,27)(H2,22,23,26,28) |
InChI Key |
UGCCQKNOEWYQNR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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